molecular formula C13H15NO4 B14403680 Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate CAS No. 87802-93-5

Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate

Cat. No.: B14403680
CAS No.: 87802-93-5
M. Wt: 249.26 g/mol
InChI Key: HVTNBDOTHMGHII-UHFFFAOYSA-N
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Description

Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate is a chemical compound that features a pyridine ring, a propenone functionality, and a dimethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate typically involves the condensation of pyridine derivatives with appropriate ester groups. One common method involves the reaction of 3-acetylpyridine with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate is unique due to its combination of a pyridine ring and a propenone functionality, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

87802-93-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

dimethyl 2-(3-pyridin-2-ylprop-2-enyl)propanedioate

InChI

InChI=1S/C13H15NO4/c1-17-12(15)11(13(16)18-2)8-5-7-10-6-3-4-9-14-10/h3-7,9,11H,8H2,1-2H3

InChI Key

HVTNBDOTHMGHII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=CC1=CC=CC=N1)C(=O)OC

Origin of Product

United States

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